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Compound of Interest

Compound Name: (R)-BMS-816336

cat. No.: 82689726

An Objective Comparison of (R)-BMS-816336 and Carbenoxolone in the Context of 113-HSD
Inhibition

This guide provides a detailed comparison of (R)-BMS-816336 and carbenoxolone, focusing
on their efficacy as inhibitors of 11[3-hydroxysteroid dehydrogenase (113-HSD). While both
compounds modulate the activity of this enzyme, they differ significantly in their selectivity,
potency, and therapeutic applications. This document is intended for researchers, scientists,
and drug development professionals seeking a comprehensive understanding of these two
molecules.

Introduction

(R)-BMS-816336 is a potent and highly selective, orally active inhibitor of 11(3-hydroxysteroid
dehydrogenase type 1 (113-HSD1).[1][2][3] Developed by Bristol Myers Squibb, it has been
investigated as a potential treatment for type 2 diabetes and other metabolic syndromes.[1][3]
[4] Its mechanism revolves around reducing the intracellular conversion of inactive cortisone to
active cortisol.

Carbenoxolone, a synthetic derivative of glycyrrhetinic acid from licorice root, is primarily known
for its use in treating gastric, esophageal, and oral ulcers.[5][6][7] Its therapeutic effect is partly
attributed to its inhibition of 113-HSD, which increases local glucocorticoid concentrations with
anti-inflammatory effects.[5][8] However, carbenoxolone is a non-selective inhibitor, also
affecting 113-HSD2 and gap junctions, which contributes to its side effect profile.[4]

Mechanism of Action
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The primary shared target of (R)-BMS-816336 and carbenoxolone is the 113-HSD enzyme
system, which plays a crucial role in regulating glucocorticoid activity.

(R)-BMS-816336 is a highly selective inhibitor of 113-HSD1. This enzyme is predominantly
expressed in key metabolic tissues such as the liver, adipose tissue, and brain. It converts
inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 113-HSD1, (R)-BMS-
816336 reduces local cortisol levels in these tissues, which is the rationale for its investigation
in metabolic diseases.[1][3][4]

Carbenoxolone non-selectively inhibits both 113-HSD1 and 113-HSD2.[4][5][8] The inhibition of
11B-HSD1 contributes to its anti-inflammatory effects. However, its inhibition of 113-HSD2,
which is primarily found in mineralocorticoid target tissues like the kidneys and colon and is
responsible for inactivating cortisol to cortisone, leads to mineralocorticoid excess and is
associated with side effects such as sodium retention, hypokalemia, and hypertension.[5][9]
Carbenoxolone also acts as a blocker of gap junctions, an action that has been studied for its
potential in other therapeutic areas but is distinct from its effects on glucocorticoid metabolism.
[8][10]
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Figure 1: Signaling pathway of 113-HSD1 and points of inhibition.

Quantitative Data Comparison

The following tables summarize the available quantitative data for (R)-BMS-816336 and
carbenoxolone. It is important to note that the data for (R)-BMS-816336 is from preclinical
studies, while the data for carbenoxolone is from clinical trials in a different therapeutic area.

Table 1: Potency and Selectivity of (R)-BMS-816336
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Parameter Species Value Reference
ICso (11B-HSD1) Human 14.5 nM [2]
Mouse 50.3 nM [2]
Cynomolgus Monkey 16 nM [2]
o >10,000-fold over
Selectivity [1][3]
11B-HSD2
EDso Cynomolgus Monkey 0.12 mg/kg [4]
Table 2: Clinical Efficacy of Carbenoxolone in Peptic Ulcer Disease
Control
L Treatment
Study Type Indication Group Outcome Reference
Group
(Placebo)
. Statistically
Double-blind, 14/21 o
] Duodenal 7123 (30.4%) significant
endoscopic (66.7%) ) [11]
Ulcer healed healing (P <
control healed
0.016)
Statistically
) significant
Double-blind, ) ] ] )
) Gastric Ulcer 20 patients 20 patients improvement [12]
randomized ) ]
in endoscopic
findings
Significantly
) higher
Gastric & ) ) )
) 70% healing ~36% healing  healing rate
Double-blind Duodenal ) [13]
rate rate with
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(R)-BMS-816336: In Vitro Enzyme Inhibition Assay

A common method to determine the ICso of an 113-HSD1 inhibitor involves a scintillation
proximity assay (SPA).

e Enzyme Source: Microsomes from cells engineered to express human, mouse, or
cynomolgus monkey 113-HSD1.

o Substrate: [3H]-cortisone.
o Cofactor: NADPH.

e Procedure: The enzyme, substrate, and cofactor are incubated with varying concentrations
of the test compound ((R)-BMS-816336). The reaction produces [3H]-cortisol.

o Detection: An antibody specific to cortisol, which is coupled to a SPA bead, captures the [3H]-
cortisol. When the radiolabeled cortisol binds to the bead, it emits light that is detected by a
scintillation counter.

» Analysis: The amount of light emitted is proportional to the enzyme activity. The I1Cso value is
calculated by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow: In Vitro ICso Determination

Prepare reaction mix:
- 113-HSD1 enzyme Add varying concentrations
- [*H]-cortisone of (R)-BMS-816336
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Add anti-cortisol
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Figure 2: Workflow for in vitro ICso determination of 113-HSD1 inhibitors.

Carbenoxolone: Clinical Trial for Duodenal Ulcer
Efficacy
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The following outlines a typical double-blind, placebo-controlled clinical trial to assess the
efficacy of carbenoxolone in treating duodenal ulcers.

o Patient Selection: Patients with endoscopically confirmed active duodenal ulcers are
recruited.

» Randomization: Patients are randomly assigned to receive either carbenoxolone (e.g., 50 mg
four times daily) or an identical-looking placebo for a predefined period (e.g., 6-12 weeks).
[14]

» Blinding: Both the patients and the investigators are unaware of the treatment allocation
(double-blind).

o Monitoring: Patients are assessed at regular intervals for symptom relief and potential side
effects (e.g., weight gain, changes in blood pressure, serum electrolytes).

e Primary Endpoint: The primary measure of efficacy is the complete healing of the ulcer, as
confirmed by endoscopy at the end of the treatment period.

 Statistical Analysis: The proportion of patients with healed ulcers in the carbenoxolone group
is compared to the placebo group using appropriate statistical tests.
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Experimental Workflow: Carbenoxolone Clinical Trial
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Figure 3: Workflow of a double-blind, placebo-controlled clinical trial.

Pharmacokinetics and Safety Profile

(R)-BMS-816336 was designed to be orally bioavailable with a pharmacokinetic profile suitable
for once-daily dosing.[3][4] Phase 1 clinical studies in healthy male subjects found it to be well-

tolerated.[1][3][15]
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Carbenoxolone is known to cause side effects related to its mineralocorticoid activity due to the
inhibition of 11B3-HSD2. These include sodium and water retention, hypokalemia (low
potassium), and hypertension.[5][9][11] Careful monitoring of patients is required during
treatment.[16]

Summary and Conclusion

While both (R)-BMS-816336 and carbenoxolone inhibit 113-HSD enzymes, they are
fundamentally different compounds with distinct pharmacological profiles and therapeutic
applications.

* (R)-BMS-816336 is a modern, highly potent, and selective 113-HSD1 inhibitor developed for
metabolic diseases. Its selectivity minimizes the risk of mineralocorticoid-related side effects.

o Carbenoxolone is an older, non-selective 113-HSD inhibitor used for ulcer treatment. Its
efficacy in this area is documented, but its clinical utility is hampered by a significant side
effect profile stemming from its lack of selectivity.

In a direct comparison of their primary mechanism of action, (R)-BMS-816336 is a more potent
and vastly more selective inhibitor of 113-HSD1 than carbenoxolone. This makes it a superior
research tool for studying the specific effects of 113-HSD1 inhibition and a potentially safer
therapeutic agent for conditions where this specific inhibition is desired. The efficacy of
carbenoxolone in ulcer healing is likely a result of multiple actions, including but not limited to
its effect on 113-HSD1. Therefore, a direct comparison of their clinical efficacy is not feasible
due to their different indications and mechanisms.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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